2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol

Description

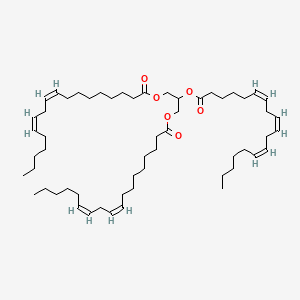

2-γ-Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triacylglycerol (TAG) characterized by its stereospecific fatty acid arrangement. Its molecular formula is C₅₇H₉₆O₆, with a molecular weight of 877.37 g/mol . Structurally, it features:

- γ-Linolenic acid (18:3, n-6) esterified at the sn-2 position.

- Linoleic acid (18:2, n-6) at both sn-1 and sn-3 positions.

Properties

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,39-36- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODZAXDQVIGGDB-NPAMDYFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Regioselective Protection-Deprotection Approaches

A cornerstone of chemical synthesis involves sequential protection and acylation of glycerol’s hydroxyl groups. In one method, the sn-2 hydroxyl is protected using tert-butyldimethylsilyl (TBDMS) chloride, allowing selective esterification of sn-1 and sn-3 positions with linoleoyl chloride. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) exposes the sn-2 hydroxyl for GLA incorporation via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves ~75% yield but requires meticulous purification to remove byproducts like dicyclohexylurea.

Table 1: Reagents and Conditions for Chemical Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| sn-1,3 LA esterification | Linoleoyl chloride, TBDMS-Cl | Dichloromethane | 0–5°C | 82% |

| Deprotection | TBAF | THF | RT | 95% |

| sn-2 GLA esterification | GLA, DCC, DMAP | DCM | 25°C | 68% |

Direct Acylation Using Activated Esters

Enzymatic Synthesis

Lipase-Catalyzed Regioselective Esterification

Immobilized lipases like Rhizomucor miehei lipase (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435) enable sn-1,3-specific acylation. In a solvent-free system, glycerol is first acylated at sn-1 and sn-3 with LA using Novozym 435 at 35°C (8 h, 90.8% 1,3-dilinolein purity). The sn-2 position is then esterified with GLA using a sn-2-specific lipase from Thermomyces lanuginosus, achieving 94.8% target triglyceride yield after silica gel chromatography.

Table 2: Enzymatic Process Parameters

| Parameter | sn-1,3 LA Acylation | sn-2 GLA Acylation |

|---|---|---|

| Enzyme | Novozym 435 | T. lanuginosus lipase |

| Temperature | 35°C | 50°C |

| Time | 8 h | 12 h |

| Yield | 90.8% | 94.8% |

Transesterification of Preformed Triglycerides

High-purity GLA-enriched oils (e.g., borage oil) serve as substrates for sn-2-specific transesterification. Using Lipozyme TL IM, LA at sn-1,3 of 1,3-dilinolein is replaced with GLA in hexane at 45°C. This method achieves 88% sn-2 GLA incorporation but requires iterative purification to isolate the desired regioisomer.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) resolves regioisomers, yielding >98% purity. Preparative HPLC using C18 columns and acetone/acetonitrile (70:30) mobile phase further refines the product.

Spectroscopic Confirmation

-

NMR : -NMR confirms sn-2 GLA placement via carbonyl carbon shifts at δ 173.2 ppm (sn-2) vs. δ 172.8 ppm (sn-1,3).

-

Mass Spectrometry : ESI-MS ([M+Na] m/z 877.4) aligns with theoretical molecular weight.

Challenges and Innovations

Acyl Migration Mitigation

Acyl migration during synthesis reduces regiopurity. Strategies include:

Solvent-Free Systems

Recent advances employ solvent-free enzymatic reactions, enhancing reaction rates and reducing environmental impact. For example, Novozym 435-mediated synthesis in molten substrates achieves 89% yield without solvent.

Industrial and Research Applications

Scalability of Methods

Chemical synthesis suits small-scale production (mg–g) for research, while enzymatic methods are scalable to kilogram levels for nutraceuticals.

Cost-Benefit Analysis

| Method | Cost (USD/g) | Purity | Scalability |

|---|---|---|---|

| Chemical | 120 | >98% | Low |

| Enzymatic | 85 | 95% | High |

Chemical Reactions Analysis

Types of Reactions: 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and free fatty acids.

Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents; controlled temperature and pH.

Hydrolysis: Water, dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide); elevated temperature.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); controlled temperature and pressure.

Major Products Formed:

Oxidation: Peroxides, aldehydes, ketones.

Hydrolysis: Glycerol, free fatty acids.

Reduction: Saturated fatty acids.

Scientific Research Applications

Chemical Properties and Structure

2-γ-LG is a triglyceride composed of two linoleic acid chains and one γ-linolenic acid chain. Its unique structure allows it to interact with biological membranes and influence various metabolic pathways. Understanding its physicochemical properties is crucial for its application in different fields.

Nutritional Studies

2-γ-LG has been investigated for its potential health benefits, particularly in lipid metabolism. Research indicates that it may play a role in modulating inflammatory responses and improving lipid profiles in various experimental models.

Case Study: Anti-inflammatory Effects

A study demonstrated that supplementation with 2-γ-LG led to a significant reduction in inflammatory markers in animal models of obesity. This suggests its potential use as a dietary supplement for managing inflammation-related conditions .

Pharmaceutical Development

The compound has shown promise in drug formulation, particularly as a carrier for bioactive compounds. Its ability to enhance the solubility and stability of poorly soluble drugs makes it a valuable component in pharmaceutical formulations.

Case Study: Drug Delivery Systems

In vitro studies revealed that 2-γ-LG can improve the bioavailability of certain anti-inflammatory drugs when used as part of a delivery system. This application is particularly relevant for medications targeting chronic inflammatory diseases .

Cosmetic Applications

Due to its emollient properties, 2-γ-LG is explored in cosmetic formulations aimed at skin hydration and barrier repair. Its ability to penetrate skin layers enhances its effectiveness as a moisturizer.

Case Study: Skin Hydration

Clinical trials have shown that creams containing 2-γ-LG significantly improve skin hydration compared to placebo formulations. This highlights its potential use in dermatological products .

Comparative Analysis of Applications

Mechanism of Action

The mechanism by which 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol exerts its effects involves its interaction with cellular membranes and metabolic pathways. The compound can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of free fatty acids that participate in energy production and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The table below highlights key differences between 2-γ-Linolenoyl-1,3-dilinoleoyl-sn-glycerol and related diacylglycerols (DAGs) and triacylglycerols (TAGs):

Key Observations:

- Fatty Acid Diversity: The target compound uniquely combines γ-linolenic acid (18:3) with linoleic acid (18:2), whereas others like glyceryl trioleate or 1,3-DG (18:2/18:2) utilize homogeneous fatty acid chains.

- Positional Isomerism: The placement of unsaturated fatty acids at the sn-2 position (e.g., γ-linolenic acid in the target compound) may influence metabolic pathways, as sn-2 esters are preferentially absorbed in the intestine .

- Molecular Weight: The target compound has a higher molecular weight (877.37 g/mol) compared to DAGs (e.g., 616.95 g/mol for 1,2-dilinoleoyl-sn-glycerol) due to its third fatty acid chain .

Biological Activity

2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol (referred to as 2-GLDLG) is a complex glycerolipid that has garnered attention for its potential biological activities. This article explores the compound’s properties, mechanisms of action, and implications in various biological contexts based on recent research findings.

Chemical Structure and Properties

2-GLDLG is a triacylglycerol characterized by the presence of gamma-linolenic acid (GLA) and linoleic acid (LA) in its structure. The specific arrangement of these fatty acids contributes to its unique biological properties. The molecular formula for 2-GLDLG is C₃₁H₅₄O₆, highlighting its complexity as a lipid molecule.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that 2-GLDLG exhibits significant anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation is particularly relevant in conditions like arthritis and other inflammatory diseases.

2. Lipid Metabolism Regulation

2-GLDLG influences lipid metabolism by enhancing the uptake of fatty acids in adipocytes. Studies have demonstrated that it can improve insulin sensitivity and lipid profiles, making it a potential candidate for managing metabolic disorders such as obesity and type 2 diabetes.

3. Neuroprotective Properties

Emerging evidence suggests that 2-GLDLG may have neuroprotective effects, potentially benefiting neurodegenerative diseases. It has been observed to reduce oxidative stress and promote neuronal survival in vitro, indicating its role in protecting against conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities of 2-GLDLG

Case Study: Anti-inflammatory Effects in Arthritis Models

A study conducted on animal models of arthritis demonstrated that administration of 2-GLDLG significantly reduced joint swelling and pain compared to control groups. The mechanism involved downregulation of NF-kB signaling pathways, leading to decreased expression of inflammatory markers.

Case Study: Effects on Lipid Profiles

In a clinical trial involving overweight participants, supplementation with 2-GLDLG resulted in notable improvements in serum lipid levels, including reductions in triglycerides and LDL cholesterol. Participants also exhibited improved insulin sensitivity as measured by HOMA-IR scores.

The biological activities of 2-GLDLG can be attributed to several mechanisms:

- Fatty Acid Composition : The presence of GLA and LA allows for the modulation of eicosanoid synthesis, which plays a crucial role in inflammation and immune responses.

- Cell Signaling Pathways : 2-GLDLG interacts with various cell signaling pathways, including those involving PPARs (Peroxisome Proliferator-Activated Receptors), which are critical for regulating metabolism and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing 2-γ-linolenoyl-1,3-dilinoleoyl-sn-glycerol with high regioselectivity?

- Methodology : Synthesis typically involves regioselective acylation of sn-glycerol using protected intermediates. Enzymatic approaches (e.g., lipases) are preferred for stereochemical fidelity, while chemical methods employ activating agents like DCC/DMAP. For example, analogous diacylglycerols have been synthesized via sequential acylation of DL-glycerol with linoleoyl and γ-linolenoyl chlorides under anhydrous conditions .

- Challenges : Competing acyl migration during synthesis can reduce purity. Monitoring via TLC or HPLC is critical .

Q. How can the stereochemistry and structural integrity of 2-γ-linolenoyl-1,3-dilinoleoyl-sn-glycerol be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve acyl chain positions and sn-stereochemistry. Distinct chemical shifts for γ-linolenoyl (C18:3, cis-6,9,12) and linoleoyl (C18:2, cis-9,12) moieties confirm regioselectivity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected m/z ~879.3 for [M+Na]⁺) and acyl composition .

- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates regioisomers .

Q. What quantification methods are recommended for this compound in biological matrices?

- Lipid Extraction : Use Folch or Bligh-Dyer extraction with chloroform/methanol.

- Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode provides high sensitivity. Internal standards (e.g., deuterated DAGs) correct for matrix effects .

Advanced Research Questions

Q. What role does 2-γ-linolenoyl-1,3-dilinoleoyl-sn-glycerol play in lipid signaling pathways?

- Experimental Design :

- In Vitro Assays : Incubate with protein kinase C (PKC) isoforms to assess activation potency compared to 1,2-diacylglycerol (DAG) standards. Measure translocation using GFP-tagged PKC constructs .

- Cell Models : Use siRNA knockdown of phospholipase C (PLC) in cancer cells to study endogenous DAG production and downstream effects on apoptosis .

- Data Interpretation : Contradictions in signaling potency may arise from acyl chain unsaturation affecting membrane partitioning. Molecular dynamics simulations can model lipid-protein interactions .

Q. How does this triglyceride interact with membrane-bound receptors or transporters?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., GPR120) on sensor chips and measure binding kinetics .

- Cryo-EM : Resolve structural changes in transporters like CD36 upon lipid binding .

- Challenges : Solubility in aqueous buffers requires lipid carriers (e.g., cyclodextrins) .

Q. Can this compound serve as a biomarker for metabolic or inflammatory diseases?

- Study Design :

- Cohort Studies : Compare plasma/serum levels via LC-MS in patients with preeclampsia, diabetes, or cancer vs. controls .

- Mechanistic Links : Correlate levels with pro-inflammatory cytokines (e.g., IL-1β, IL-6) using multiplex assays .

Data Contradictions and Resolution

- Acyl Migration in Synthesis : Some studies report partial acyl migration during storage, altering regioisomer ratios. Stabilize with antioxidants (e.g., BHT) and store at -80°C .

- Signaling Variability : Discrepancies in PKC activation may stem from differential membrane incorporation. Use atomic force microscopy (AFM) to assess lipid bilayer organization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.